molecular formula C7H15NO2S B13333316 4-Amino-2,6-dimethyltetrahydro-2H-thiopyran 1,1-dioxide

4-Amino-2,6-dimethyltetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B13333316
M. Wt: 177.27 g/mol
InChI Key: OSNCVSWVSAREMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,6-dimethyltetrahydro-2H-thiopyran 1,1-dioxide is an organic compound with a unique structure that includes a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dimethyltetrahydro-2H-thiopyran 1,1-dioxide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dimethyltetrahydro-2H-thiopyran 1,1-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2,6-dimethyltetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dimethyltetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the amino and thiopyran groups, which can form hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,2,6,6-tetramethylpiperidine: Similar in structure but lacks the thiopyran ring.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: Contains a hydroxyl group instead of an amino group.

Uniqueness

4-Amino-2,6-dimethyltetrahydro-2H-thiopyran 1,1-dioxide is unique due to its thiopyran ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific sulfur-containing structures .

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

2,6-dimethyl-1,1-dioxothian-4-amine

InChI

InChI=1S/C7H15NO2S/c1-5-3-7(8)4-6(2)11(5,9)10/h5-7H,3-4,8H2,1-2H3

InChI Key

OSNCVSWVSAREMP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(S1(=O)=O)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.